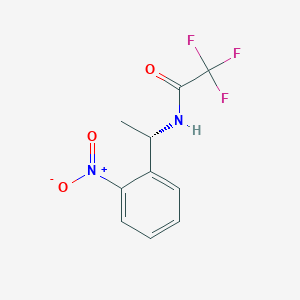
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(2-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(2-nitrophenyl)ethylamine and trifluoroacetic acid.
Scientific Research Applications
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitrophenyl group may participate in electron transfer processes, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-nitrophenyl)ethylamine
- 2,2,2-trifluoro-N-(1-phenylethyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for various chemical modifications and interactions. This combination of features makes the compound valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C10H9F3N2O3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(1S)-1-(2-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-4-2-3-5-8(7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
InChI Key |
WQBBZKAJIUGTCO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















